molecular formula C10H12FN5O3 B151260 3'-Fluoro-3'-deoxyadenosine CAS No. 75059-22-2

3'-Fluoro-3'-deoxyadenosine

Numéro de catalogue: B151260
Numéro CAS: 75059-22-2
Poids moléculaire: 269.23 g/mol
Clé InChI: QCDAWXDDXYQEJJ-QYYRPYCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3'-Fluoro-3'-deoxyadenosine (CAS: 75059-22-2; molecular formula: C₁₀H₁₂FN₅O₃) is a fluorinated nucleoside analog characterized by the substitution of a fluorine atom at the 3'-position of the ribose moiety, replacing the hydroxyl group. This structural modification enhances metabolic stability and alters biological activity compared to unmodified adenosine . The compound has demonstrated potent antiviral activity against poliovirus, coxsackievirus, Colorado tick fever virus, and orbiviruses, though its exact mechanism remains unclear. Synthetically, regioselective fluorination methods have been developed, such as the stereospecific introduction of fluorine via phosphonomethoxy group modifications or bromine-to-fluorine rearrangements .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3’-Désoxy-3’-fluoroadénosine implique généralement un processus en plusieurs étapes. Une méthode courante commence par le méthyl 2-O-benzyl-5-O-t-butyldiméthylsilyl-β-D-xylofuranoside. Les étapes clés incluent :

Méthodes de production industrielle : Les méthodes de production industrielle de la 3’-Désoxy-3’-fluoroadénosine ne sont pas largement documentées dans le domaine public. Les voies de synthèse utilisées en laboratoire peuvent être mises à l'échelle avec des modifications appropriées des conditions de réaction et des processus de purification pour répondre aux exigences industrielles.

Analyse Des Réactions Chimiques

Fluorination Using DAST

DAST is critical for introducing fluorine while preserving the nucleoside’s bioactive conformation:

  • Mechanism : DAST reacts with the 3′-hydroxyl group, replacing it with fluorine via an S<sub>N</sub>2 pathway, confirmed by <sup>19</sup>F NMR .

  • Stereochemical Outcome : Inversion at C3′ ensures the β-<i>arabino</i> configuration, essential for antiviral activity .

Structural and Conformational Analysis

The 3′-fluoro substituent significantly alters the ribose ring’s conformation:

  • North vs. South Conformation : 3′-F-dA adopts a North-type (C3′-endo) conformation due to hyperconjugative interactions between σ<sub>C–F</sub> and σ*<sub>C–O</sub> orbitals . This stabilizes the analog’s binding to viral polymerases.

  • X-ray Crystallography : Confirms the fluorine atom’s axial position, enhancing base stacking and hydrogen bonding in RNA-like structures .

Antiviral Activity Correlated with Chemical Modifications

3′-F-dA’s efficacy stems from its resistance to enzymatic cleavage and ability to inhibit viral RNA synthesis:

  • Metabolic Activation : Phosphorylation to 3′-F-dATP by cellular kinases enables incorporation into viral RNA, causing chain termination .

  • Selectivity : Low cytotoxicity (CC<sub>50</sub> >25 μM) due to minimal interaction with human polymerases .

Applications De Recherche Scientifique

Antiviral Activity

3'-Fluoro-3'-deoxyadenosine has demonstrated significant antiviral properties against a range of viruses, including both RNA and DNA viruses. Key findings include:

  • Broad-Spectrum Efficacy : The compound exhibits antiviral activity against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV), with effective concentrations ranging from 1.1 μM to 4.7 μM in cell cultures. Notably, it has shown no cytotoxicity at concentrations up to 25 μM, although it does exhibit cytostatic effects at higher doses .
  • In Vivo Studies : Research indicates that 3'-F-3'-dAdo is effective in vivo, inhibiting viral replication in mouse models infected with TBEV and WNV. This suggests its potential as a therapeutic candidate for treating flavivirus infections .

Synthesis and Chemical Properties

The synthesis of 3'-F-3'-dAdo has been achieved through various methods, including:

  • Triflate Activation : One synthesis route involves converting adenosine into a protected intermediate, followed by triflate activation and subsequent fluorination using diethylaminosulfur trifluoride (DAST). This method allows for efficient production of the compound for research purposes .

Comparative Analysis with Other Nucleosides

To understand the unique aspects of 3'-F-3'-dAdo, it is useful to compare it with other nucleoside analogs:

Compound NameKey FeaturesUnique Aspects
2',3'-DideoxycytidineLacks hydroxyl groups at 2' and 3' positionsPrimarily used as an antiviral agent
2',3'-DideoxyadenosineSimilar structure but without fluorinationCommonly used in HIV treatments
2-Fluoro-2'-deoxyadenosineFluorination at the 2' positionDifferent antiviral spectrum
3'-Azido-3'-deoxyadenosineContains an azido group instead of fluorineUsed in nucleic acid labeling

The unique feature of 3'-F-3'-dAdo lies in its specific antiviral activity profile and lower cytotoxicity compared to its analogs, making it particularly promising for therapeutic development against viral infections .

Mécanisme D'action

The mechanism of action of 3’-Deoxy-3’-fluoroadenosine involves its incorporation into nucleic acids, leading to the inhibition of DNA synthesis and induction of apoptosis. This compound targets essential viral or cellular enzymes active in nucleic acid replication and transcription, thereby exerting its antiviral and antitumor effects .

Comparaison Avec Des Composés Similaires

The following analysis compares 3'-fluoro-3'-deoxyadenosine with structurally or functionally related nucleoside analogs, focusing on synthesis, biological activity, and mechanisms.

3'-Substituted Deoxyadenosine Analogs

Compound Key Features Biological Activity Mechanism References
This compound 3'-F substitution; C₁₀H₁₂FN₅O₃ Antiviral (poliovirus, coxsackievirus, orbiviruses) Potential SAHase inhibition; unclear exact target
Cordycepin (3'-deoxyadenosine) Natural analog; 3'-H instead of 3'-F Antitrypanosomal, anticancer Incorporation into RNA/DNA, causing chain termination
3'-Amino-3'-deoxyadenosine 3'-NH₂ substitution Precursor for puromycin analogs (antibiotics) Inhibits ribosomal protein synthesis

Key Differences :

  • Activity Spectrum: this compound shows broader antiviral activity compared to cordycepin, which is primarily used in antitrypanosomal and cancer research.
  • Mechanism: While cordycepin directly incorporates into nucleic acids, this compound may act via enzyme inhibition .
  • Synthesis: 3'-amino derivatives require multi-step coupling with Fmoc-amino acids (up to 10 steps, 23% yield), whereas fluorinated analogs utilize regioselective fluorination for efficiency .

Fluorinated Nucleoside Analogs

Compound Key Features Biological Activity Mechanism References
3'-Fluoro-3'-deoxythymidine (FLT) Thymine base; 3'-F substitution PET imaging agent (tumor proliferation) Substrate for thymidine kinase
3'-α-Fluoro-2',3'-dideoxyadenosine 2',3'-dideoxy; 3'-α-F configuration Antiviral (unspecified) Unclear; structural hindrance to viral polymerases

Key Differences :

  • Application: FLT is used diagnostically in oncology, whereas this compound is therapeutic against RNA viruses.
  • Stereochemistry: The α-fluorine configuration in 2',3'-dideoxyadenosine may reduce antiviral efficacy compared to β-fluorine in this compound .

Other Antiviral Nucleosides

Compound Key Features Biological Activity Mechanism References
3-Deazaguanine Guanine analog; 3-N replaced by C Antirhinovirus Inhibits viral RNA synthesis
Ribavirin Broad-spectrum; triazole carboxamide Hepatitis C, respiratory syncytial virus RNA mutagenesis; IMP dehydrogenase inhibition

Key Differences :

  • Nucleobase Specificity: 3-Deazaguanine targets guanine-dependent processes, while this compound disrupts adenosine metabolism .
  • Mechanistic Clarity: Ribavirin’s RNA mutagenesis is well-characterized, whereas this compound’s mechanism remains speculative .

Pharmacological Modifications

  • N6-Substituted 3’-Fluoro Analogues: Addition of an N6-(3-iodobenzyl) group converts 3’-fluoro-3’-deoxyadenosine into a partial agonist or antagonist at A3 adenosine receptors, demonstrating structural sensitivity in receptor binding .

Activité Biologique

3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) is a nucleoside analogue that has garnered significant attention due to its antiviral and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

3'-F-3'-dA is characterized by the substitution of a fluorine atom at the 3' position of the ribose sugar, which alters its biochemical interactions compared to natural adenosine. This modification enhances its stability against enzymatic degradation and influences its interaction with viral and cellular targets.

Research indicates that 3'-F-3'-dA exhibits broad-spectrum antiviral activity against several viruses, including flaviviruses such as the Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). The compound acts primarily by inhibiting viral replication through incorporation into viral RNA, leading to termination of viral genome synthesis.

In Vitro Studies

In vitro studies have demonstrated that 3'-F-3'-dA has low-micromolar antiviral effects, with effective concentrations (EC50) ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM against various viruses . Importantly, it exhibits minimal cytotoxicity up to concentrations of 25 μM, although it does show cytostatic effects at higher concentrations (>12.5 μM) .

Virus EC50 (μM) Cytotoxicity Notes
Tick-Borne Encephalitis1.1 ± 0.1LowEffective in neural cell lines
Zika Virus4.7 ± 1.5LowSignificant antiviral effect
West Nile VirusVariableLowBroad-spectrum efficacy

In Vivo Studies

In vivo studies further support the antiviral efficacy of 3'-F-3'-dA. For instance, it has been shown to inhibit tail lesion formation in mice infected with vaccinia virus . Additionally, it demonstrated significant antiviral activity in mouse models for TBEV and WNV infections, reinforcing its potential as a therapeutic agent against emerging viral threats .

Anticancer Activity

While primarily studied for its antiviral properties, 3'-F-3'-dA also exhibits anticancer activity. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving adenosine receptors and death receptors . The compound's ability to modulate cellular pathways associated with tumor growth presents opportunities for further exploration in cancer therapy.

Case Studies

Several case studies have highlighted the effectiveness of 3'-F-3'-dA in both laboratory and clinical settings:

  • Case Study on Flavivirus Inhibition : A study evaluated the compound's efficacy against ZIKV in vitro and found that it significantly reduced viral load in infected cells without causing cytotoxic effects .
  • Anticancer Efficacy : Another investigation focused on glioma cell lines where 3'-F-3'-dA was shown to activate apoptotic pathways, suggesting potential for use in glioblastoma treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-Fluoro-3'-deoxyadenosine, and what key challenges exist in achieving high purity?

The synthesis of this compound typically involves fluorination of deoxyadenosine precursors using reagents like DAST (diethylaminosulfur trifluoride) or fluorinated building blocks. Key challenges include regioselective fluorination at the 3'-position and minimizing side reactions. Purification often requires reverse-phase HPLC or column chromatography to separate isomers and byproducts. Stability during synthesis must be monitored due to the compound’s sensitivity to hydrolysis .

Q. Which in vitro assays are commonly used to evaluate the antiviral activity of this compound?

Standard assays include plaque reduction assays in poliovirus and coxsackievirus models, cytotoxicity assessments in WI-38 or Vero cells, and inhibition of viral replication via RT-PCR quantification. EC50 values are determined using dose-response curves, with parallel cytotoxicity profiling (e.g., CC50 in uninfected cells) to establish selectivity indices .

Q. How does fluorination at the 3'-position influence the metabolic stability of deoxyadenosine analogues?

The 3'-fluoro substitution enhances metabolic stability by resisting enzymatic deamination and phosphorylase cleavage. Comparative studies with non-fluorinated analogues (e.g., 3'-deoxyadenosine) show prolonged half-life in plasma and reduced catabolism in liver microsomes. Stability assays using LC-MS or NMR track degradation products under physiological conditions .

Advanced Research Questions

Q. How can transcriptomic and epigenomic profiling elucidate the role of this compound in modulating circadian rhythms and aging?

Transcriptomic analysis (RNA-seq) of hypothalamic tissues in aging mice reveals differential expression of circadian genes (e.g., Bmal1, Per2) and metabolic regulators. Epigenomic profiling (bisulfite sequencing or MeDIP-seq) identifies DNA methylation changes at promoters of aging-related genes (e.g., Sirt1). Whole-brain c-FOS+ mapping can pinpoint neural activation patterns in the paraventricular nucleus (PVN), linking circadian modulation to lifespan extension .

Q. What experimental approaches are recommended to resolve contradictions regarding the molecular targets of this compound's antiviral action?

Mechanistic studies should combine enzymatic inhibition assays (e.g., testing activity against S-adenosyl-L-homocysteine hydrolase), siRNA knockdown of putative targets, and structural analysis (X-ray crystallography or molecular docking). Comparative metabolomics in infected vs. treated cells can identify disrupted pathways (e.g., nucleotide pools, methylation cycles) .

Q. What methodologies are optimal for assessing the impact of this compound on DNA methylation patterns in aging models?

Use reduced-representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing to quantify methylation changes in tissues like liver or brain. Validate findings with pyrosequencing of candidate loci (e.g., age-related CpG islands). Correlate methylation shifts with phenotypic outcomes (e.g., locomotor activity, hormone levels) in high-fat diet or progeria mouse models .

Q. What in vivo models and parameters should be prioritized when investigating the lifespan-extending effects of this compound?

Prioritize aged C57BL/6 mice or premature aging models (e.g., Ercc1 mutants). Monitor lifespan, frailty indices, and metabolic parameters (e.g., energy expenditure via indirect calorimetry). Include histological analysis of senescence markers (SA-β-gal, p16INK4a) in tissues like liver and muscle. Pair with circadian rhythm tracking (wheel-running assays) to assess synchronization .

Q. How can chemogenetic and optogenetic tools be integrated to map the neural circuits affected by this compound?

Use chemogenetic actuators (DREADDs) or optogenetic probes (Channelrhodopsin) in PVN-specific Cre mouse lines. Combine with c-FOS immunofluorescence to map acute neural activation. Behavioral assays (e.g., feeding, locomotor activity) under light/dark cycles can link circuit modulation to circadian outputs. Validate with pharmacological inhibition of candidate pathways (e.g., melanocortin receptors) .

Propriétés

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDAWXDDXYQEJJ-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226033
Record name 3'-Fluoro-3'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75059-22-2
Record name 3'-Fluoro-3'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Fluoro-3'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.